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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical

rationale for combining ENMD-2076 with conventional chemotherapy. Detailed protocols for in

vitro and in vivo studies are provided to guide researchers in evaluating the potential

synergistic or additive effects of such combinations.

Introduction to ENMD-2076
ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with a unique mechanism of

action that encompasses both anti-proliferative and anti-angiogenic activities.[1][2] It selectively

inhibits Aurora A kinase, a key regulator of mitosis, and also targets several tyrosine kinases

involved in angiogenesis, including the Vascular Endothelial Growth Factor Receptors

(VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Preclinical studies have

demonstrated its ability to inhibit the growth of a wide range of human solid tumor and

hematopoietic cancer cell lines.[1] Furthermore, ENMD-2076 has shown activity in in vivo

tumor xenograft models, causing tumor regression or complete growth inhibition.[1]

The dual mechanism of action of ENMD-2076, targeting both tumor cell division and the

tumor's blood supply, provides a strong rationale for its use in combination with standard

cytotoxic chemotherapy. The aim of such a combination is to achieve enhanced anti-tumor

efficacy, overcome potential resistance mechanisms, and potentially allow for the use of lower,

less toxic doses of chemotherapeutic agents.
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Preclinical Rationale for Combination Therapy
Preclinical evidence, although limited in detailed publications, suggests that ENMD-2076 can

be safely combined with chemotherapy agents and may lead to improved anti-tumor activity. An

in vivo study in human hepatocellular carcinoma (HCC) xenograft models demonstrated that

the combination of ENMD-2076 with either doxorubicin or 5-fluorouracil (5-FU) was well-

tolerated. While not statistically different from single-agent chemotherapy in that specific study,

a trend towards higher tumor growth inhibition (TGI) was observed in the combination groups.

This suggests a potential for at least an additive effect.

Furthermore, the distinct mechanisms of action of ENMD-2076 and various chemotherapy

drugs support the potential for synergistic interactions. For instance, by inhibiting angiogenesis,

ENMD-2076 may disrupt the tumor vasculature, potentially enhancing the delivery and efficacy

of cytotoxic agents. Concurrently, its inhibition of Aurora A can arrest cancer cells in mitosis, a

phase in which many chemotherapeutic drugs are most effective.

Data Presentation
In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase Target IC50 (nM)

Aurora A 14

Aurora B 350

Flt3 1.86

VEGFR2/KDR 7-58.2

FGFR1 92.7

FGFR2 70.8

In Vitro Anti-proliferative Activity of ENMD-2076 in
Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)

Hematologic

MV4;11 Leukemia 0.025

U937 Leukemia 0.53

Solid Tumors

HT-29 Colon Carcinoma 0.15

A375 Melanoma 0.25

MDA-MB-231 Breast Cancer 0.48

PC-3 Prostate Cancer 0.67

Preclinical In Vivo Efficacy of ENMD-2076 in
Combination with Chemotherapy (Hepatocellular
Carcinoma Xenograft Model)

Treatment Group Tumor Growth Inhibition (TGI) Rate (%)

ENMD-2076 (100 mg/kg) 73.67 - 80.12

Doxorubicin (1 mg/kg) Lower than ENMD-2076

5-FU (30 mg/kg) Lower than ENMD-2076

ENMD-2076 + Doxorubicin Higher TGI than single agents (trend)

ENMD-2076 + 5-FU Higher TGI than single agents (trend)

Note: Specific TGI percentages for doxorubicin, 5-FU, and the combination groups were not

detailed in the available literature but were reported to be lower than ENMD-2076 alone, with a

trend for enhancement in the combination.

Experimental Protocols
In Vitro Combination Study: Cell Viability Assay
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Objective: To determine the synergistic, additive, or antagonistic effect of ENMD-2076 in

combination with a chemotherapeutic agent on the proliferation of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

ENMD-2076 (dissolved in a suitable solvent, e.g., DMSO)

Chemotherapeutic agent (e.g., doxorubicin, paclitaxel, 5-FU)

96-well cell culture plates

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Plate reader

Protocol:

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and

allow them to adhere overnight.

Drug Preparation: Prepare a dose-response matrix of ENMD-2076 and the

chemotherapeutic agent. This typically involves serial dilutions of each drug individually and

in combination at fixed ratios.

Treatment: Treat the cells with the drug combinations for a period that allows for multiple cell

doublings (e.g., 72-96 hours). Include wells with single agents and vehicle controls.

Viability Assessment: After the incubation period, add the cell viability reagent according to

the manufacturer's instructions and measure the signal using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment condition relative to the vehicle

control.
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Determine the IC50 value for each drug alone and in combination.

Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn

software is commonly used for this).

CI < 1 indicates synergy

CI = 1 indicates an additive effect

CI > 1 indicates antagonism

In Vivo Combination Study: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of ENMD-2076 in

combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line for tumor implantation

Matrigel (optional, for subcutaneous injection)

ENMD-2076 formulated for oral gavage

Chemotherapeutic agent formulated for appropriate administration (e.g., intravenous or

intraperitoneal injection)

Calipers for tumor measurement

Animal balance

Protocol:

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10

million cells) into the flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable

size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per

group):

Group 1: Vehicle control

Group 2: ENMD-2076 alone

Group 3: Chemotherapeutic agent alone

Group 4: ENMD-2076 in combination with the chemotherapeutic agent

Treatment Administration:

Administer ENMD-2076 orally, once daily, at a well-tolerated dose (e.g., 100-200 mg/kg).

Administer the chemotherapeutic agent according to its established preclinical dosing

schedule (e.g., once or twice weekly).

The timing of administration of the two agents should be carefully considered and can be

simultaneous or sequential.

Monitoring:

Measure tumor volume with calipers 2-3 times per week.

Monitor the body weight and overall health of the mice regularly as an indicator of toxicity.

Study Endpoint: Continue the study until tumors in the control group reach a predetermined

maximum size or for a defined period. At the end of the study, euthanize the mice and excise

the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis

markers).

Data Analysis:

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

vehicle control.
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Compare the TGI of the combination group to the single-agent groups to assess for

enhanced efficacy.

Analyze body weight data to evaluate the toxicity of the combination therapy.

Visualizations

Cell Proliferation

Angiogenesis

Aurora A Kinase Mitosis

Tumor_Growth

Drives

VEGF Receptor

Endothelial Cell
Proliferation & MigrationFGF Receptor Blood_Vessel_Formation

Leads to
ENMD-2076

Inhibits

Inhibits

Inhibits Supports

Click to download full resolution via product page

Caption: Mechanism of action of ENMD-2076.
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In Vitro Studies

In Vivo Studies
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Caption: Preclinical workflow for evaluating ENMD-2076 combination therapy.
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Caption: Rationale for ENMD-2076 and chemotherapy combination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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